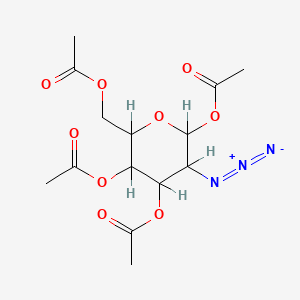

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose

Übersicht

Beschreibung

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose is a carbohydrate that is used in the synthesis of disaccharides . It has been employed as a highly valuable intermediate towards the synthesis of heparin-like GAGs, and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .

Synthesis Analysis

The synthesis of this compound involves the use of imidazole sulfonyl azide salts, which has been demonstrated as an effective and scalable alternative . Two methods for fabricating this compound-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .Molecular Structure Analysis

The molecular formula of this compound is C14H19N3O9 . The 2-azido group acts as a latent amine, latterly re-accessible by several reductive chemistries .Chemical Reactions Analysis

The 2-azido group in this compound plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide, but more recently the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Physical And Chemical Properties Analysis

The molecular weight of this compound is 373.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 11 .Wissenschaftliche Forschungsanwendungen

Application 4: Synthesis of Group A N. meningitidis Capsular Polysaccharide Repeating Unit

- Summary of Application : This compound has been used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the chemical synthesis of the polysaccharide repeating unit using the compound as a starting material .

Application 5: Preparation of Anionic Surfactants

- Summary of Application : Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the chemical synthesis of anionic surfactants using the compound as a starting material .

Application 6: Synthesis of N-acetylmannosamine

- Summary of Application : This compound is an analog of N-acetylmannosamine (ManNAc) and a building block . It has been used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the chemical synthesis of N-acetylmannosamine using the compound as a starting material .

Zukünftige Richtungen

The synthesis of this compound has been significantly enhanced by improved (anhydrous) work-up conditions of a triflate displacement reaction . Preliminary in vivo studies with un-encapsulated Ac 4 2AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac 4 2AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Eigenschaften

IUPAC Name |

(3,4,6-triacetyloxy-5-azidooxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B3068588.png)

![Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-](/img/structure/B3068630.png)

![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)

![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)